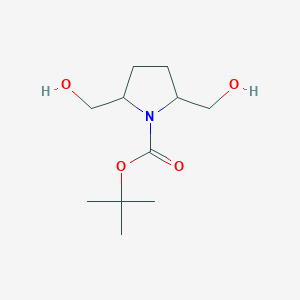

tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQFMICMBHKUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722997 | |

| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-59-8 | |

| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its conformational rigidity and stereochemical complexity, which allows for precise three-dimensional orientation of functional groups. This guide focuses on a particularly valuable derivative, tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate. This bifunctional building block, featuring two primary alcohol moieties on a protected pyrrolidine ring, offers a versatile platform for the synthesis of complex molecules with significant therapeutic potential. Its C2-symmetry, when synthesized in its chiral forms, makes it an especially attractive starting material for asymmetric synthesis, a critical aspect of modern drug development. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, key applications, and essential safety information to empower researchers in their scientific endeavors.

Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 157968-72-4 (for the cis-isomer, specifically (2R,5S) and (2S,5R) enantiomers)[1][2]

-

Molecular Formula: C₁₁H₂₁NO₄[1]

-

Molecular Weight: 231.29 g/mol [1]

Physicochemical Properties:

A comprehensive understanding of the physicochemical properties is paramount for the successful application of this compound in synthesis and formulation.

| Property | Value | Source |

| Physical State | White solid. | [3] |

| Boiling Point | 353.6 ± 7.0 °C (Predicted) | |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.47 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in common organic solvents. Low solubility in water. | [4] |

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound, particularly in its enantiomerically pure form, is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative synthesis starting from a chiral precursor, L-proline, which is a common and cost-effective starting material.

Synthesis Workflow

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Protection of L-Prolinol

-

Rationale: The protection of the secondary amine of L-prolinol with a tert-butoxycarbonyl (Boc) group is a crucial first step to prevent unwanted side reactions in subsequent steps.

-

Procedure:

-

Dissolve L-prolinol (1 equivalent) in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.[5]

-

Stir the reaction mixture at room temperature for 16 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (0-10%) to yield tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-Prolinol).[5]

-

Step 2: Oxidation to the Aldehyde

-

Rationale: The primary alcohol of N-Boc-L-Prolinol is selectively oxidized to the corresponding aldehyde, N-Boc-L-Prolinal. This aldehyde is a key intermediate for the introduction of the second hydroxymethyl group.

-

Procedure:

-

Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM.

-

After stirring for 15 minutes, add a solution of N-Boc-L-Prolinol (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.

-

Step 3: Introduction of the Second Hydroxymethyl Group

-

Rationale: This step involves the addition of a one-carbon unit to the aldehyde, which will be subsequently reduced to the second hydroxymethyl group.

-

Procedure:

-

To a solution of the crude N-Boc-L-Prolinal in an appropriate solvent (e.g., tetrahydrofuran), add a suitable nucleophile such as the Grignard reagent, vinylmagnesium bromide, at low temperature.

-

After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by chromatography.

-

Step 4: Ozonolysis and Reduction

-

Rationale: The vinyl group is cleaved via ozonolysis to an aldehyde, which is then immediately reduced to the primary alcohol.

-

Procedure:

-

Dissolve the product from the previous step in a mixture of DCM and methanol and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen to remove excess ozone.

-

Add a reducing agent, such as sodium borohydride, in portions at -78 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Work up the reaction by adding a saturated solution of ammonium chloride and extracting with an organic solvent.

-

Step 5: Purification of the Final Product

-

Rationale: The final product is purified to remove any remaining impurities and by-products.

-

Procedure:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

-

Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a solid.

-

Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Data (Reference data for a closely related isomer, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate):

-

¹H NMR (CDCl₃, 300 MHz): δ 4.78 (br d, 1H), 4.05-3.90 (br, 1H), 3.67-3.53 (m, 2H), 3.49-3.41 (m, 1H), 3.34-3.26 (m, 1H), 2.00 (dddd, 1H), 1.85-1.72 (m, 2H), 1.60-1.50 (m, 1H), 1.46 (s, 9H).[5]

-

¹³C NMR (CDCl₃, 126 MHz): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[7]

-

IR (film): νmax 3428, 2971, 2872, 1692, 1478, 1457, 1397, 1366, 1169, 1109 cm⁻¹.[7]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable chiral building block for the synthesis of a wide range of biologically active molecules.

Key Application Areas:

-

Antiviral Agents: The pyrrolidine scaffold is a key component of several antiviral drugs. This diol can be used as a precursor in the synthesis of complex heterocyclic systems that are central to the activity of drugs targeting viral proteases and polymerases. For instance, derivatives of this compound are used in the synthesis of hepatitis C virus (HCV) NS5A inhibitors like Elbasvir and Daclatasvir.[8]

-

Enzyme Inhibitors: The two hydroxyl groups can be differentially functionalized to create potent and selective enzyme inhibitors. For example, they can be converted to phosphate esters to mimic natural substrates of kinases or phosphatases.

-

Chiral Ligands and Catalysts: The C2-symmetric nature of the chiral isomers makes them excellent precursors for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be used to control the stereochemical outcome of a wide range of chemical reactions.

-

Scaffold for Combinatorial Chemistry: The two hydroxyl groups provide convenient handles for the attachment of diverse chemical moieties, making this compound an ideal scaffold for the generation of compound libraries for high-throughput screening.

Logical Relationship of Applications

Caption: Key application areas of the title compound.

Safety, Handling, and Storage

Safety Precautions:

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

Precautionary Statements:

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[4]

-

Keep in a dark place under an inert atmosphere.[4]

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature and inherent chirality provide a powerful tool for the construction of complex and stereochemically defined molecules with significant biological activity. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, key applications, and essential safety information to facilitate its effective and safe use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such well-defined and versatile chiral building blocks will undoubtedly increase.

References

-

Sigma-Aldrich. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

-

ChemicalBook. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1.

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION.

-

ChemicalBook. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

-

Chem-Impex. (R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.

-

BenchChem. Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide.

-

Guidechem. tert-butyl (2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

-

Chem-Impex. (R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.

-

ACS Publications. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block.

-

AChemBlock. cis-2,5-Bis-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 97%.

-

BLD Pharm. 170491-63-1|tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

-

ChemicalBook. 2-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.

-

Organic Syntheses. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]].

-

Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

NIH. Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach.

-

MDPI. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition.

Sources

- 1. guidechem.com [guidechem.com]

- 2. cis-2,5-Bis-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 97% | CAS: 157968-72-4 | AChemBlock [achemblock.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 170491-63-1 [sigmaaldrich.com]

- 5. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1 [chemicalbook.com]

- 6. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. mdpi.com [mdpi.com]

A Bifunctional Chiral Scaffold in Asymmetric Catalysis: The Role and Mechanism of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate and Its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for stereochemically pure compounds, a cornerstone of modern drug development and fine chemical synthesis, relies heavily on the design of effective chiral catalysts. Within the arsenal of asymmetric catalysis, the pyrrolidine scaffold, derived from the natural amino acid proline, occupies a position of particular privilege.[1][2] This guide focuses on tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, a C2-symmetric chiral molecule that serves not as a direct catalyst, but as a versatile and powerful precursor for two distinct catalytic regimes: metal-free organocatalysis and transition metal catalysis. We will dissect the structural features of this compound, elucidate its mechanistic pathways upon activation, and provide the technical insights necessary for its practical application. This document serves as a whitepaper for researchers aiming to leverage this scaffold to achieve high levels of stereocontrol in complex chemical transformations.

Part 1: The Chiral Pyrrolidine Scaffold: Structural and Functional Analysis

The efficacy of any catalyst is fundamentally tied to its three-dimensional structure. This compound is a molecule whose design elegantly addresses the core requirements for asymmetric induction.

-

The Pyrrolidine Core: The five-membered ring provides a rigid and predictable conformational framework. This rigidity is essential for transmitting chiral information from the catalyst to the substrates. Substituted chiral pyrrolidines are a common and critical motif in biologically active compounds and ligands for catalysis.[2][3]

-

C2-Symmetry: The trans-2,5-disubstituted isomer of this molecule possesses a C2 axis of symmetry. This structural feature is highly desirable in catalyst design as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.[4]

-

Bifunctional Hydroxymethyl Groups: The two hydroxymethyl (-CH₂OH) groups at the C2 and C5 positions are the primary source of its functionality. These groups can act as hydrogen-bond donors, allowing the catalyst to coordinate and activate an electrophilic substrate, holding it in a specific orientation for a stereoselective attack.[2]

-

The tert-Butoxycarbonyl (Boc) Protecting Group: The nitrogen atom is protected by a Boc group. In this state, the nitrogen's lone pair is unavailable for nucleophilic catalysis, rendering the molecule inactive in common organocatalytic cycles. Therefore, this compound must be viewed as a catalyst precursor or a ligand building block . Its true catalytic potential is unlocked only upon the strategic removal of this group or through the use of its hydroxyl moieties for metal coordination.

Part 2: Mechanism as a Precursor for Bifunctional Organocatalysis

The most common application of this scaffold is in organocatalysis, following the deprotection of the pyrrolidine nitrogen. The resulting secondary amine, 2,5-bis(hydroxymethyl)pyrrolidine, is a powerful bifunctional catalyst that mimics the active sites of natural aldolase enzymes.[5][6]

Activation Step: Boc Group Removal

The transformation from an inert precursor to an active catalyst begins with the cleavage of the Boc group. This is a standard procedure in organic synthesis, typically achieved under acidic conditions.

Experimental Protocol 1: Standard Boc Deprotection

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can often be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted to yield the free amine.

-

Causality: The acid protonates the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage to release isobutylene and carbon dioxide, liberating the secondary amine.

-

Catalytic Cycle I: The Asymmetric Aldol Reaction

Once deprotected, the resulting chiral diamine excels in catalyzing the asymmetric aldol reaction, a critical C-C bond-forming reaction. The mechanism proceeds via enamine catalysis, where the catalyst operates through a synergistic activation of both the nucleophile and the electrophile.[5][7]

-

Enamine Formation: The secondary amine of the catalyst reacts with a donor carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. This step increases the HOMO energy of the donor, making it a more potent nucleophile than the corresponding enolate.[5][6]

-

Transition State Assembly: The acceptor aldehyde is directed towards one enantiotopic face of the enamine. Here, the bifunctionality is key: one or both of the hydroxymethyl groups form hydrogen bonds with the aldehyde's carbonyl oxygen. This creates a rigid, highly organized, chair-like six-membered transition state analogous to the Zimmerman-Traxler model.[8]

-

C-C Bond Formation: The enamine attacks the activated aldehyde, forming the new C-C bond with a defined stereochemistry.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the chiral β-hydroxy carbonyl product and regenerating the catalyst for the next cycle.

Diagram 1: Catalytic Cycle of the Asymmetric Aldol Reaction

A simplified catalytic cycle for the aldol reaction.

Catalytic Cycle II: The Asymmetric Michael Addition

For reactions with α,β-unsaturated aldehydes, the catalyst operates via an iminium ion mechanism, which lowers the LUMO of the substrate, activating it for nucleophilic attack.[9][10]

-

Iminium Ion Formation: The catalyst's secondary amine condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion.

-

Stereoselective Attack: The nucleophile (e.g., from nitromethane or a malonate) is directed to one face of the β-carbon. The hydroxymethyl groups on the catalyst form a steric shield, blocking the other face and ensuring a highly enantioselective addition.[10]

-

Enamine Formation & Hydrolysis: After the addition, the resulting intermediate is an enamine, which is then hydrolyzed to release the chiral product and regenerate the catalyst.

Diagram 2: Iminium Ion Activation Pathway

General workflow for iminium-catalyzed Michael additions.

Part 3: Mechanism as a Chiral Ligand in Metal Catalysis

The title compound can also be used directly, without Boc deprotection, as a chiral ligand for transition metals. The two hydroxyl groups serve as excellent coordination points, forming a C2-symmetric bidentate ligand.

Coordination and Chiral Environment

The ligand coordinates to a metal center (e.g., Ru, Rh, Au, Ir) through the oxygen atoms of the two hydroxymethyl groups.[11][12] The rigid pyrrolidine backbone and its stereocenters create a well-defined chiral pocket around the metal's active site. This chiral environment forces the coordinating substrates into a specific geometry, leading to enantioselective transformations such as asymmetric hydrogenation, cycloadditions, or transfer hydrogenations.[11][12][13]

General Catalytic Cycle: Metal-Ligand Catalysis

-

Catalyst Activation: The precursor metal complex reacts with the chiral ligand L* (this compound) to form the active chiral catalyst [M-L*].

-

Substrate Coordination: The substrate binds to the metal center within the chiral pocket created by the ligand.

-

Enantioselective Transformation: The key chemical step (e.g., hydride insertion, C-C bond formation) occurs. The steric and electronic properties of the ligand dictate the facial selectivity of this step.

-

Product Release: The chiral product dissociates from the metal complex, regenerating the active catalyst for the next turnover.

Diagram 3: General Cycle for Metal-Ligand Catalysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 9. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

Spectroscopic and Structural Elucidation of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, a key building block in synthetic organic chemistry and drug discovery. The structural complexity and stereochemical possibilities of this molecule necessitate a detailed understanding of its characterization through modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction to this compound

This compound is a chiral heterocyclic compound featuring a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with two hydroxymethyl groups at the C2 and C5 positions. The stereochemistry at these two chiral centers dictates the overall shape of the molecule and its utility in asymmetric synthesis. The cis and trans diastereomers, as well as their respective enantiomers, exhibit distinct spectroscopic signatures. For the purpose of this guide, we will focus on the general spectroscopic features and highlight key differences between diastereomers where applicable. The IUPAC name for the cis isomer is rel-tert-butyl (2R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, with a CAS number of 157968-72-4.[1]

The Boc protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions, making this molecule a versatile intermediate for the synthesis of more complex structures, including ligands for asymmetric catalysis and bioactive molecules.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the general structure of this compound.

Caption: A simplified fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet. For an oil, a thin film can be prepared between two salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization mode: Positive ion mode.

-

Mass range: m/z 50-500.

-

Capillary voltage and other source parameters should be optimized for the specific instrument and compound.

-

Conclusion

The spectroscopic characterization of this compound provides a clear and detailed picture of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous identification and confirmation of the compound's identity and purity. The insights provided in this guide serve as a valuable resource for researchers working with this important synthetic intermediate, enabling them to confidently interpret their analytical data and advance their research in drug discovery and development.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate. Retrieved from [Link]

-

PMC - NIH. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Retrieved from [Link]

-

Chem-Impex. (n.d.). R-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]

Sources

"tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate" solubility in common organic solvents

A Technical Guide to the Solubility of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

This guide provides an in-depth analysis of the solubility characteristics of this compound, a key building block in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering both predicted solubility profiles and a robust experimental framework for empirical determination.

The molecular structure of this compound, with its polar diol functionality and the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group, results in a nuanced solubility profile. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the carbamate oxygen can act as a hydrogen bond acceptor. This intricate balance of polar and nonpolar moieties dictates its interaction with various organic solvents.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and semi-quantitative profile can be predicted based on fundamental principles of chemical interactions, such as "like dissolves like," and by comparing it to structurally similar compounds.[2] The presence of two hydroxyl groups significantly increases the polarity of the molecule compared to its mono-hydroxymethyl analog.[3][4]

The following table summarizes the predicted solubility in common organic solvents, categorized by their polarity and hydrogen bonding capabilities.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | Highly Soluble | The hydroxyl groups of both the solute and solvent can engage in strong hydrogen bonding, promoting dissolution. |

| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor, though its slightly larger nonpolar chain may slightly reduce solubility compared to methanol. | |

| Isopropanol | Moderately Soluble | The bulkier isopropyl group hinders solvent interaction with the solute, leading to reduced solubility compared to smaller alcohols. | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | DMF is a strong hydrogen bond acceptor and highly polar, capable of effectively solvating the polar functional groups of the molecule. |

| Acetonitrile | Sparingly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMF, resulting in lower solubility. | |

| Tetrahydrofuran (THF) | Sparingly Soluble | THF's ether oxygen can accept hydrogen bonds, but its overall lower polarity compared to DMF limits its solvating power for highly polar diols. | |

| Nonpolar | Dichloromethane (DCM) | Sparingly to Poorly Soluble | The moderate polarity of DCM may allow for some dissolution, but it cannot effectively solvate the highly polar diol moiety. |

| Toluene | Insoluble | As a nonpolar aromatic hydrocarbon, toluene lacks the ability to form hydrogen bonds or engage in significant dipole-dipole interactions with the polar solute. | |

| Hexanes | Insoluble | The nonpolar nature of hexanes makes it a very poor solvent for this polar compound. |

Experimental Determination of Solubility: A Self-Validating Protocol

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. This method is adapted from standard laboratory procedures for solubility determination.[2][5][6]

Objective

To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol).

-

From the stock solution, prepare a series of dilutions of known concentrations.

-

Analyze these standards using a validated HPLC or GC method to generate a calibration curve of instrument response versus concentration. The linearity of this curve is crucial for accurate quantification.

-

-

Sample Preparation and Equilibration:

-

To a series of vials, add a precisely measured volume (e.g., 2.0 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial to create a saturated solution with visible solid remaining. The excess is critical to ensure equilibrium is reached.

-

Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspensions for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC or GC under the same conditions used for the calibration standards.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Trustworthiness and Self-Validation

This protocol incorporates several self-validating checks:

-

Visual Confirmation of Excess Solid: Ensures that the solution is indeed saturated at equilibrium.

-

Time-Point Sampling (Optional): Analyzing samples at different time points (e.g., 24h, 36h, 48h) can confirm that equilibrium has been reached when consecutive measurements are consistent.

-

Linear Calibration Curve: A strong correlation coefficient (R² > 0.99) for the calibration curve validates the analytical method's accuracy for quantification.

Conclusion

The solubility of this compound is governed by its dual chemical nature. It is predicted to be highly soluble in polar protic solvents like methanol and poorly soluble in nonpolar solvents such as hexanes and toluene. For drug development and process chemistry, where precise solubility data is imperative, the detailed experimental protocol provided offers a reliable and scientifically sound method for its empirical determination.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1: Determination of Solubility Class. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Retrieved from Scribd. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

-

tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- tert-Butyl (2S)-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate. (n.d.). Bouling Chemical Co., Limited.

- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.

- Safety Data Sheet. (2018, October 5). Alfa Aesar.

- Safety Data Sheet. (2021, May 1). Angene Chemical.

- Safety D

-

tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

- Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide. (n.d.). Benchchem.

- tert-butyl (2S,4S)-4-cyano-2-(hydroxymethyl)

- Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. (2025, August 19). Organic & Biomolecular Chemistry.

- R-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. (n.d.). Chem-Impex.

Sources

Navigating the Safety Profile of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide for Researchers

In the landscape of pharmaceutical research and development, novel molecular entities are the bedrock of innovation. Among these, tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, a key building block in the synthesis of complex molecules, requires a nuanced understanding of its safety and handling characteristics. This guide provides an in-depth, technically-grounded overview of the material safety data for this compound, designed for the discerning researcher and drug development professional. Beyond mere compliance, we delve into the causality behind safety protocols, ensuring a culture of informed practice in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a chiral heterocyclic compound. The presence of the Boc-protecting group and two hydroxymethyl functionalities makes it a versatile intermediate. A comprehensive understanding of its physical and chemical properties is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 885277-59-8 | CymitQuimica[1] |

| Molecular Formula | C₁₁H₂₁NO₄ | AChemBlock[2] |

| Molecular Weight | 231.29 g/mol | AChemBlock[2] |

| IUPAC Name | This compound | CymitQuimica[1] |

| Synonyms | cis-2,5-Bis-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | AChemBlock[2] |

| Physical Form | Solid | - |

| Purity | 97% | AChemBlock[2] |

Note: Physicochemical properties such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined experimentally for specific batches.

Hazard Identification and Risk Assessment

According to available safety data, this compound is not classified as a hazardous substance or mixture.[3] However, this does not imply an absence of risk. The causality behind this classification is likely due to a lack of comprehensive toxicological data. Therefore, it is prudent for researchers to treat this compound with the standard level of care afforded to all novel chemical entities.

Precautionary Approach: In the absence of extensive hazard data, a risk-based approach is paramount. The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion. The potential for this compound to cause irritation or sensitization upon prolonged or repeated exposure cannot be definitively ruled out without further testing.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is a multi-layered approach, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: All manipulations of solid this compound should be conducted in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory. This is not merely a suggestion but a critical measure to minimize inhalation exposure.

Personal Protective Equipment (PPE) Workflow:

The following diagram outlines the logical workflow for donning and doffing PPE, a self-validating system to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow

-

Eye Protection: Chemical safety glasses or goggles are required to prevent accidental eye contact with the solid material.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected for integrity before each use.

-

Skin and Body Protection: A standard laboratory coat should be worn to protect against skin contact.

Safe Handling, Storage, and Disposal Protocols

Handling:

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Grounding: For larger quantities, take precautionary measures against static discharge.

-

Hygiene: Practice good industrial hygiene.[4] Wash hands thoroughly after handling, and before eating, drinking, or smoking. Change contaminated clothing.

Storage:

-

Conditions: Store in a tightly closed container in a dry and well-ventilated place.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

Disposal:

-

Procedure: Dispose of waste in accordance with local, state, and federal regulations.[4] Unused material and its container should be treated as chemical waste. Do not dispose of down the drain.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical. The following protocols are based on standard laboratory practice for handling chemical compounds with an unknown hazard profile.

Emergency Response Decision Tree:

Caption: First-Aid Decision Tree for Accidental Exposure

Specific First-Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of significant exposure or if symptoms develop, seek medical advice and show the safety data sheet to the attending physician.

Fire and Explosion Hazard Data

While not classified as flammable, standard precautions should be taken.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: In the event of a fire, toxic fumes containing carbon oxides and nitrogen oxides may be formed.

-

Firefighting Procedures: Wear self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: No specific conditions to avoid are reported, but it is good practice to protect from moisture and extreme temperatures.

-

Incompatible Materials: Strong oxidizing agents.

Toxicological and Ecological Information

There is a lack of comprehensive toxicological and ecological data for this compound.

-

Acute Toxicity: Not determined.

-

Skin Corrosion/Irritation: Not determined.

-

Serious Eye Damage/Eye Irritation: Not determined.

-

Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.

-

Persistence and Degradability: Not determined.

-

Bioaccumulative Potential: Not determined.

Given the data gaps, it is imperative to prevent release into the environment.

References

-

Safety Data Sheet. Naturich Labs, Inc. [Link]

Sources

An In-depth Technical Guide on the Stereochemistry and Chirality of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its ability to create three-dimensional diversity in molecular structures.[1][2] This non-planar, saturated heterocycle allows for the exploration of pharmacophore space in ways that flat, aromatic systems cannot.[1][2] Among the vast array of pyrrolidine-based building blocks, tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate stands out for its stereochemical complexity and its utility in the synthesis of biologically active compounds.[1][3] This guide provides a deep dive into the stereochemistry and chirality of this molecule, offering insights for its application in drug discovery.

Understanding the Stereochemical Landscape

This compound possesses two chiral centers at the C2 and C5 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. The relative orientation of the two hydroxymethyl groups defines the diastereomeric relationship: cis and trans.

-

Cis Isomers: The hydroxymethyl groups are on the same face of the pyrrolidine ring. This diastereomer exists as a pair of enantiomers: (2R,5S) and (2S,5R). The (2R,5S) configuration is a meso compound due to an internal plane of symmetry.

-

Trans Isomers: The hydroxymethyl groups are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (2R,5R) and (2S,5S).

The spatial arrangement of the substituents significantly influences the biological activity of molecules derived from these scaffolds, as they interact differently with chiral biological targets like proteins and enzymes.[1][2]

Synthesis and Stereocontrol

The stereoselective synthesis of pyrrolidine derivatives is a critical area of organic chemistry.[3] Several strategies have been developed to control the stereochemistry at the C2 and C5 positions.

Diastereoselective Synthesis

One common approach to achieve diastereoselectivity is through the catalytic hydrogenation of substituted pyrroles.[4][5][6] The hydrogenation of 2,5-disubstituted pyrroles typically proceeds with the delivery of hydrogen from one face of the aromatic system, leading to the formation of cis-2,5-dialkylpyrrolidines.[4] The choice of catalyst and the nature of the substituents can influence the diastereoselectivity of the reduction.[4][5][6]

Enantioselective Synthesis

For the synthesis of specific enantiomers, chiral starting materials or chiral catalysts are employed. Proline and 4-hydroxyproline are common chiral precursors for the synthesis of optically pure pyrrolidine derivatives.[3] Asymmetric cyclization reactions of acyclic precursors also provide a powerful route to enantiomerically enriched pyrrolidines.[3]

Chiral Resolution

When a stereoselective synthesis is not feasible, the resolution of a racemic mixture is an alternative. This can be achieved through several methods:

-

Kinetic Resolution: This involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemate, allowing for the separation of the unreacted enantiomer.[7][8]

-

Enzymatic Resolution: Enzymes, being inherently chiral, can be used to selectively transform one enantiomer, facilitating separation.[9]

-

Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate enantiomers based on their differential interactions with the chiral support.[10]

Structural Characterization and Analysis

Distinguishing between the different stereoisomers of this compound requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The coupling constants and chemical shifts of the protons on the pyrrolidine ring are sensitive to their spatial orientation. For instance, the coupling constants between adjacent protons can help differentiate between cis and trans isomers.

Table 1: Representative ¹H NMR Data for a Related Pyrrolidine Derivative [11][12]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.87 – 3.78 | m | -CH- |

| 3.73 – 3.63 | m | -CH₂-O |

| 3.40 – 3.26 | m | -N-CH₂- |

| 1.99 – 1.73 | m | -CH₂-CH₂- |

| 1.46 | s | -C(CH₃)₃ |

Note: This data is for a closely related isomer and serves as a reference.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a chiral molecule.[10][13][14] By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, confirming both the relative and absolute configuration.

Experimental Protocols

General Synthesis of N-Boc Protected Pyrrolidine Methanol

This protocol describes a general method for the N-protection of a pyrrolidine methanol derivative, a key step in many synthetic routes.

-

Dissolve the pyrrolidine-2-methanol starting material (1.0 eq) in dichloromethane.

-

Add di-tert-butyl dicarbonate (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion, purify the product by column chromatography.

The Role in Drug Discovery

The stereochemically defined this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2] The two hydroxymethyl groups provide convenient handles for further functionalization, allowing for the creation of diverse chemical libraries. The defined stereochemistry is crucial for optimizing interactions with biological targets and improving the pharmacological profile of drug candidates.[1]

Conclusion

The stereochemistry and chirality of this compound present both a challenge and an opportunity in the field of drug discovery. A thorough understanding of its stereoisomers, coupled with robust synthetic and analytical methodologies, is essential for harnessing its full potential as a versatile scaffold for the development of novel therapeutics. The ability to control and characterize the three-dimensional structure of molecules derived from this building block is a critical factor in the design of safe and effective drugs.

References

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic letters, 9(24), 4939–4942. [Link]

-

Frontier, A. J., & Jiang, C. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939-4942. [Link]

-

Zhang, J., Schmalz, H.-G. (2006). Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. Organic Letters, 8(18), 3971-3974. [Link]

-

National Center for Biotechnology Information. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. PubChem. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. Chemical Communications. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. [Link]

-

Royal Society of Chemistry. (2020). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]

-

Wang, M., et al. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

-

MDPI. (n.d.). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Retrieved from [Link]

-

Semantic Scholar. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

ResearchGate. (2020). Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5. Retrieved from [Link]

-

Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. (2020). PubMed. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1 [chemicalbook.com]

A Technical Guide to the tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate Scaffold in Modern Drug Discovery

Executive Summary

The relentless pursuit of novel therapeutics demands chemical scaffolds that offer precise three-dimensional architecture, stereochemical control, and versatile functionalization. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its unique structural and physicochemical properties.[1] This guide focuses on a particularly valuable derivative: tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate. We will dissect its strategic advantages, explore robust synthetic pathways, and illuminate its role as a cornerstone for constructing complex, biologically active molecules. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage this powerful scaffold in their discovery programs.

The Strategic Advantage of the Pyrrolidine Core

Before delving into the specific subject of this guide, it is crucial to understand the foundational strengths of the parent pyrrolidine ring system. Unlike flat aromatic systems, the sp³-hybridized nature of the pyrrolidine ring provides a distinct three-dimensional geometry, a characteristic increasingly correlated with clinical success.[1][2] This non-planarity, governed by an intrinsic property known as "pseudorotation," allows the ring to adopt various low-energy envelope and twisted conformations.[2][3][4] This conformational flexibility enables a more comprehensive exploration of pharmacophore space, allowing for the precise spatial orientation of substituents to maximize interactions with biological targets.[2][5]

The pyrrolidine nucleus is a cornerstone of numerous natural products and is found in 37 FDA-approved drugs, making it one of the most successful non-aromatic nitrogen heterocycles in pharmaceutical science.[2] Its stereochemical richness is a key asset; with up to four stereogenic centers, a multitude of distinct stereoisomers can be generated, each potentially possessing a unique biological profile.[2]

Anatomy of a Versatile Scaffold: this compound

The subject of this guide is a highly functionalized and synthetically tractable pyrrolidine derivative. Its structure is strategically designed for maximum utility in medicinal chemistry.

-

The Pyrrolidine Core: Provides the rigid, three-dimensional framework. The 2,5-substitution pattern is particularly significant, allowing for the creation of C2-symmetric or asymmetric ligands.[6][7]

-

The tert-Butoxycarbonyl (Boc) Group: This protecting group on the ring nitrogen serves two purposes. First, it deactivates the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions.[2] Second, it is exceptionally stable under a wide range of conditions (e.g., reduction, oxidation, nucleophilic substitution) yet can be removed cleanly under mild acidic conditions to liberate the secondary amine for further modification.

-

The 2,5-bis(hydroxymethyl) Groups: These two primary alcohol functionalities are the key "handles" for diversification. They provide two points for chemical modification, opening pathways to a vast chemical space. Their cis or trans stereochemical relationship is a critical design element, dictating the spatial trajectory of subsequent elaborations.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₄ | [8] |

| Molecular Weight | 231.29 g/mol | [8] |

| CAS Number | 157968-72-4 (cis-isomer) | [8] |

| Predicted pKa | 14.47 ± 0.10 | [8] |

Stereoselective Synthesis: Crafting the Core

The utility of a chiral scaffold is directly dependent on the ability to access it in an enantiomerically pure form. The synthesis of 2,5-disubstituted pyrrolidines is a well-established field, with strategies primarily relying on either the chiral pool or asymmetric catalysis.[6][7]

A prevalent and robust strategy for synthesizing the title compound involves the stereoselective reduction of a corresponding Boc-protected pyrrolidine-2,5-dicarboxylate precursor. This method is advantageous as the diester precursors can often be prepared with high stereocontrol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [guidechem.com]

Unlocking the Therapeutic Potential of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate: A Scaffold for Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the design and discovery of novel therapeutics.[1][2] Its prevalence in a vast array of natural products and FDA-approved drugs underscores its significance as a "privileged scaffold."[3][4] The non-planar, sp³-rich structure of the pyrrolidine ring provides an excellent framework for creating three-dimensional diversity, a critical attribute for specific and high-affinity interactions with biological targets.[1] This inherent stereochemistry, coupled with the synthetic tractability of the ring system, allows for the precise spatial orientation of functional groups to optimize pharmacodynamic and pharmacokinetic properties.[5][6] Consequently, pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[2]

This guide focuses on a specific, yet underexplored, member of this esteemed chemical family: tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate . While currently recognized primarily as a chiral building block in asymmetric synthesis and as an intermediate in the preparation of more complex molecules, its intrinsic structural features suggest a latent potential for significant biological activity.[7][8] The presence of two hydroxymethyl groups at the 2 and 5 positions offers intriguing possibilities for hydrogen bonding interactions with biological targets, while the tert-butoxycarbonyl (Boc) protecting group provides a handle for further synthetic modification. This document aims to dissect the potential biological activities of this compound, drawing upon the established pharmacology of related pyrrolidine structures, and to provide a comprehensive roadmap for its systematic investigation.

Hypothesized Biological Activities and Mechanistic Rationale

Direct experimental evidence for the biological activities of this compound is not yet prevalent in the public domain. However, by examining the activities of structurally analogous compounds, we can formulate compelling hypotheses to guide future research.

Potential as an Anticancer Agent

The pyrrolidine scaffold is a common feature in numerous anticancer agents.[1] The mechanism of action for these compounds is diverse, ranging from inhibition of key signaling pathways to direct cytotoxic effects. A European patent application identifies this compound as an intermediate in the synthesis of fused ring compounds.[7] These resulting compounds are suggested to act as antagonists in signal transduction pathways, which are often dysregulated in cancer.[7] Specifically, the Ras-Raf-MEK-ERK pathway, which is frequently mutated in human cancers, is a prime target for therapeutic intervention.[7]

Furthermore, another patent application lists this compound in the context of developing Cyclin-Dependent Kinase 2 (CDK2) inhibitors, which are crucial regulators of the cell cycle and are often overactive in tumors. The di-hydroxymethylated nature of the target compound could allow for critical hydrogen bonding interactions within the ATP-binding pocket of kinases like CDK2, similar to other known kinase inhibitors.

Potential as an Enzyme Inhibitor

Polyhydroxylated pyrrolidines, also known as aza-sugars, are recognized for their ability to mimic the transition state of carbohydrate processing enzymes.[1] This mimicry allows them to act as potent and selective inhibitors of glycosidases and other related enzymes. Such inhibition has therapeutic implications in metabolic diseases like diabetes and in viral infections where host glycosylation machinery is co-opted. The two hydroxymethyl groups on this compound provide a polyhydroxylated character that could be explored for enzyme inhibitory activity.

Potential as an Antimicrobial Agent

Substituted pyrrolidines have been reported to possess antibacterial and antifungal properties.[2][9] The precise mechanisms are often multifaceted, but can involve disruption of the cell wall, inhibition of essential enzymes, or interference with microbial signaling pathways. The structural features of our target compound, particularly the pyrrolidine core, warrant investigation into its potential as a novel antimicrobial agent, especially in an era of growing antibiotic resistance.

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the hypothesized biological activities of this compound, a tiered screening approach is recommended. The following protocols outline key experiments to ascertain its therapeutic potential.

Workflow for Investigating Anticancer Activity

A logical workflow for assessing the anticancer potential of the compound would involve a progression from broad cytotoxicity screening to more specific mechanistic studies.

Caption: Workflow for Anticancer Drug Discovery.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for Investigating Enzyme Inhibitory Activity

A focused approach to assess the potential for enzyme inhibition would target glycosidases, given the polyhydroxylated nature of the compound.

Caption: Workflow for Enzyme Inhibition Studies.

-

Reaction Mixture Preparation: In a 96-well plate, add 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

-

Compound Addition: Add 10 µL of varying concentrations of this compound. Include a positive control (e.g., acarbose) and a blank (buffer only).

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Substrate Addition: Add 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to start the reaction.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Stop Reaction: Add 50 µL of 0.1 M Na₂CO₃ solution to stop the reaction.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Summary and Interpretation

The following table provides a hypothetical framework for summarizing the initial screening data for this compound.

| Assay Type | Target | Metric | Hypothetical Result | Interpretation |

| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | 15 µM | Moderate cytotoxic activity. |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 25 µM | Moderate cytotoxic activity. |

| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | > 100 µM | Low cytotoxic activity. |

| Enzyme Inhibition | α-Glucosidase | IC₅₀ | 50 µM | Potential for antidiabetic activity. |

| Antimicrobial | E. coli | MIC | > 256 µg/mL | No significant antibacterial activity. |

| Antimicrobial | S. aureus | MIC | 128 µg/mL | Weak antibacterial activity. |

Conclusion and Future Directions

While this compound is currently a tool for the synthetic chemist, its underlying pyrrolidine scaffold, decorated with strategically placed hydroxyl groups, signals a strong potential for biological activity. The hypotheses presented in this guide, grounded in the extensive literature on pyrrolidine pharmacology, offer a clear path for future investigation. The proposed experimental workflows provide a robust framework for elucidating the anticancer, enzyme inhibitory, and antimicrobial properties of this intriguing molecule.

Future research should focus on a systematic evaluation of this compound and its derivatives. The Boc-protecting group offers a convenient point for chemical modification, allowing for the generation of a library of related compounds. Structure-activity relationship (SAR) studies on this library will be crucial for optimizing potency and selectivity. Furthermore, computational modeling and docking studies could provide valuable insights into the potential binding modes of these compounds with their biological targets, thereby accelerating the drug discovery process. In essence, this compound represents not just a building block, but a promising starting point for the development of the next generation of pyrrolidine-based therapeutics.

References

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7318. Available at: [Link]

-

Al-Saffar, A. H., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

-

Petrillo, G., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(17), 5275. Available at: [Link]

-

Bolliger, J. L., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 810-826. Available at: [Link]

-

Yadav, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. Available at: [Link]

-

Seneviratne, U., et al. (2021). Synthesis and Biological Evaluation of Pyrrolidine Functionalized Nucleoside Analogs. Medicinal Chemistry Research, 30(2), 483-499. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]

-

Guisado, B. B., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

-

Nagornov, K. O., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8034), 603-609. Available at: [Link]

-

European Patent Office. (2019). FUSED RING COMPOUNDS. EP 3735299 B1. Available at: [Link]

- Google Patents. (n.d.). TW202346292A - Sulfonamido derivatives as cyclin-dependent kinase 2 inhibitors.

-

Beilstein Journals. (n.d.). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Available at: [Link]

-

Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Application of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate in Asymmetric Synthesis

Introduction: The Architectural Advantage of a C₂-Symmetric Pyrrolidine Scaffold

In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and fine chemicals. The efficacy and safety of a chiral molecule are often intrinsically linked to its specific stereochemical configuration. Central to achieving this precision are chiral ligands that coordinate with transition metals to create catalysts capable of directing a reaction towards a desired stereoisomer. Among the myriad of chiral building blocks available, tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate stands out as a preeminent scaffold for the construction of highly effective C₂-symmetric ligands.

The inherent C₂ symmetry of the trans-2,5-disubstituted pyrrolidine core, derived from readily available chiral precursors, provides a well-defined and rigid chiral environment. This rigidity is crucial as it reduces the number of possible transition state conformations during a catalytic cycle, thereby enhancing enantioselectivity. The two hydroxymethyl groups serve as versatile handles for the introduction of phosphorus donor groups, leading to the formation of powerful bidentate phosphine ligands. The bulky tert-butoxycarbonyl (Boc) protecting group not only prevents unwanted side reactions at the nitrogen atom but also contributes to the steric environment of the resulting ligand-metal complex.

This guide provides a comprehensive overview of the synthetic utility of this compound, detailing the protocols for its conversion into a C₂-symmetric diphosphine ligand and its subsequent application in a benchmark asymmetric transformation: the rhodium-catalyzed hydrogenation of a prochiral olefin.

From Chiral Diol to a High-Performance Diphosphine Ligand: A Two-Step Synthetic Protocol

The transformation of this compound into a potent chiral ligand is a straightforward and efficient process. The methodology hinges on a classical two-step sequence: activation of the primary hydroxyl groups via tosylation, followed by nucleophilic substitution with a phosphide reagent. This approach allows for the modular synthesis of a variety of diphosphine ligands by simply altering the nature of the phosphide nucleophile.

Part 1: Activation of the Hydroxyl Moieties via Tosylation

The initial step involves the conversion of the diol into its corresponding bis(tosylate). This transformation replaces the poor hydroxyl leaving group with the excellent tosylate leaving group, paving the way for the subsequent nucleophilic attack by the phosphide.

Caption: Workflow for the tosylation of the chiral diol.

Experimental Protocol: Synthesis of (2R,5R)-tert-Butyl 2,5-bis(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate

-

Materials:

-

(2R,5R)-tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-